N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is an organic compound that features a furan ring substituted with dimethyl groups, a fluorophenyl thioether, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves several steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethyl-3-furancarboxaldehyde.
Thioether formation: The 4-fluorophenyl thioether can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a 4-fluorophenyl halide under basic conditions.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe to study biological processes involving furan and thioether functionalities.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and thioether group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-chlorophenyl)thio)acetamide
- N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-bromophenyl)thio)acetamide
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-7-12(11(2)19-10)8-17-15(18)9-20-14-5-3-13(16)4-6-14/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUGQMEUTUSBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CSC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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